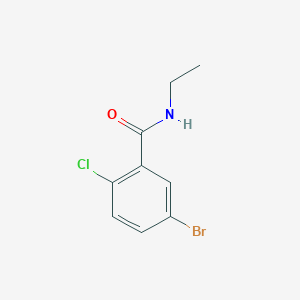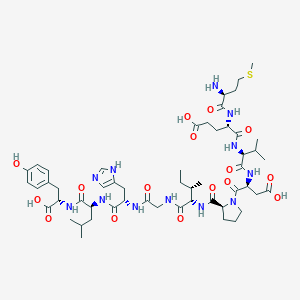![molecular formula C12H19N3 B170485 3-[(4-Methylpiperazin-1-yl)methyl]aniline CAS No. 198281-55-9](/img/structure/B170485.png)
3-[(4-Methylpiperazin-1-yl)methyl]aniline
Vue d'ensemble
Description
“3-[(4-Methylpiperazin-1-yl)methyl]aniline” is a chemical compound with the CAS Number: 198281-55-9 . It has a molecular weight of 205.3 and its IUPAC name is 3-[(4-methyl-1-piperazinyl)methyl]phenylamine . This compound is used in the preparation of pyrido[3,4-d]pyrimidin-4-ol derivatives as histone demethylase inhibitors .
Molecular Structure Analysis
The InChI code for “3-[(4-Methylpiperazin-1-yl)methyl]aniline” is 1S/C12H19N3/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-[(4-Methylpiperazin-1-yl)methyl]aniline” is a powder that is white to yellow to orange in color . It has a predicted density of 1.092±0.06 g/cm3 . It is soluble in methanol . The predicted boiling point is 353.1±37.0 °C . The melting point is 98-99 °C .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
3-[(4-Methylpiperazin-1-yl)methyl]aniline is a significant compound in pharmaceutical research, particularly in the synthesis of novel amides and derivatives for potential medical applications. Koroleva et al. (2011) outlined its role in synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment, crucial in developing antileukemic agents like imatinib (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Anticancer and Anti-inflammatory Applications
The compound has been explored in the context of anticancer and anti-inflammatory drugs. For instance, its derivative, 4-phenylamino-3-quinolinecarbonitrile, was optimized as a potent inhibitor of Src kinase activity, which is vital in regulating cancer cell growth and metastasis. Boschelli et al. (2001) demonstrated its effectiveness in inhibiting tumor growth in xenograft models (Boschelli, Ye, Wang, Dutia, Johnson, Wu, Miller, Powell, Yaczko, Young, Tischler, Arndt, Discafani, Etienne, Gibbons, Grod, Lucas, Weber, & Boschelli, 2001).
Development of Antihistaminic Agents
Alagarsamy and Parthiban (2014) highlighted the synthesis of novel 3‐(Phenyl)‐2‐(3‐substituted propylthio) Quinazolin‐4‐(3H)‐ones, where 3-[(4-Methylpiperazin-1-yl)methyl]aniline played a critical role. These compounds showed promising results as new classes of H1-antihistaminic agents, offering alternatives to current antihistamine drugs (Alagarsamy & Parthiban, 2014).
Antimicrobial Research
Yolal et al. (2012) utilized 3-[(4-Methylpiperazin-1-yl)methyl]aniline in synthesizing derivatives with significant antimicrobial activities, particularly against Mycobacterium smegmatis. This research contributes to the ongoing search for new antimicrobial agents in a world increasingly challenged by resistant strains of bacteria (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
Safety And Hazards
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact with skin, wash with plenty of soap and water . If swallowed, rinse mouth and seek medical attention if symptoms occur .
Propriétés
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPHZHCPWKOKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424409 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylpiperazin-1-yl)methyl]aniline | |
CAS RN |
198281-55-9 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

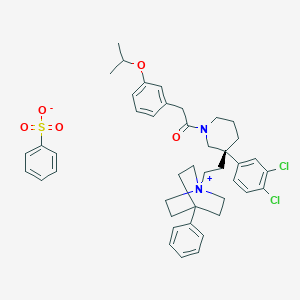
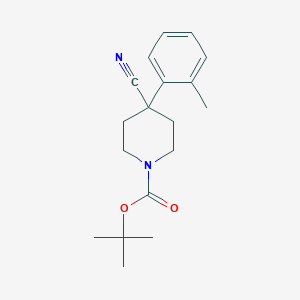
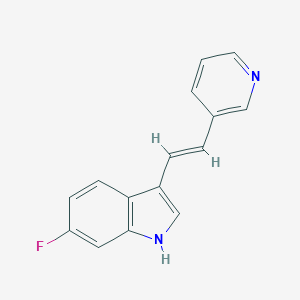
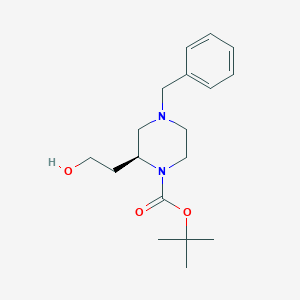
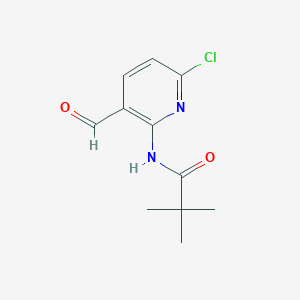
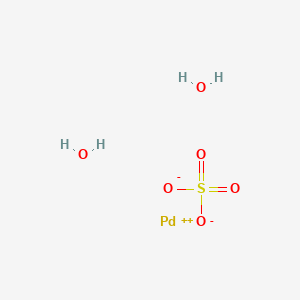
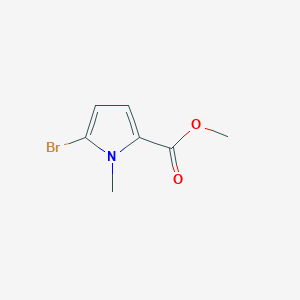
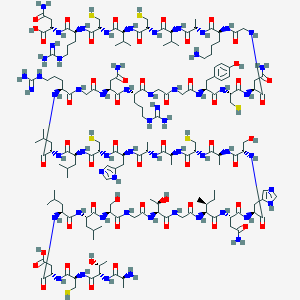
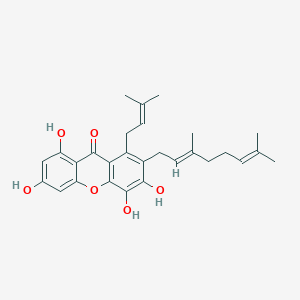
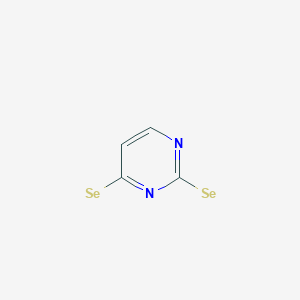
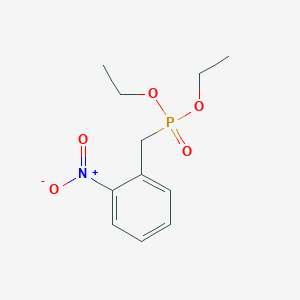
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)
